Cas no 529-21-5 (3-Ethyl-4-methylpyridine)

3-Ethyl-4-methylpyridine structure
Product Name:3-Ethyl-4-methylpyridine
CAS No:529-21-5
Molecular Formula:C8H11N
Molecular Weight:121.17964
MDL:MFCD00014638
CID:82437
PubChem ID:68254
3-Ethyl-4-methylpyridine Properties
Names and Identifiers
-
- 3-Ethyl-4-methylpyridine
- 3-Aethyl-4-methyl-pyridin
- 3-ethyl-4-methyl-pyridine
- 3-Ethyl-4-picoline
- 4-Methyl-3-ethylpyridine
- 4-Picoline,3-ethyl
- b-collidine
- Ethyl-3 methyl-4 pyridine
- Pyridine,3-ethyl-4-methyl
- 4-Picoline, 3-ethyl-
- 4I7CCZ440O
- .beta.-Ethyl-.gamma.-methylpyridine
- 3-Ethyl-gamma-picoline
- MFCD00014638
- NSC-62016
- NSC62016
- AKOS006228375
- 3-Ethyl-4-methylpyridine (3-Ethyl-4-picoline)
- 3-Ethyl-.gamma.-picoline
- AI3-16615
- 529-21-5
- SCHEMBL212818
- 3-ETHYL-4-PICOLINE [MI]
- beta-Ethyl-gamma-methylpyridine
- A856062
- NSC 62016
- NS00032614
- UNII-4I7CCZ440O
- InChI=1/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H
- .beta.-Ethyl-.gamma.-picoline
- 3-ethyl-4-methypyridine
- DTXSID1060182
- .beta.-Collidine
- FT-0615655
- Pyridine, 3-ethyl-4-methyl-
- SCHEMBL15727127
- R348
- AO-801/41077436
- Q27259621
- beta-Collidine
- EINECS 208-453-8
- DB-006426
- DTXCID9041316
- beta-Ethyl-gamma-picoline
-
- MDL: MFCD00014638
- InChIKey: JDQNYWYMNFRKNQ-UHFFFAOYSA-N
- Inchi: InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3
- SMILES: CCC1=CN=CC=C1C
Computed Properties
- Exact Mass: 121.08900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 121.089
- Heavy Atom Count: 9
- Complexity: 80.6
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- LogP: 1.95240
- PSA: 12.89000
- Refractive Index: 1,465
- Boiling Point: 195-196°C
- Melting Point: 6-8C
- Flash Point: 195-196°C
- Color/Form: Not determined
- Solubility: Not determined
- Density: 0,936g/cm
3-Ethyl-4-methylpyridine Security Information
- Safety Term:8
- Safety Instruction: S26; S36/37/39; S36
- Packing Group:III
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Hazard Level:8
-
Dangerous goods sign:
- Hazardous Material transportation number:1760
- PackingGroup:III
- Risk Phrases: 20/21/22-36/37/38
- TSCA:Yes
- HazardClass:8
3-Ethyl-4-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Ethyl-4-methylpyridine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB64916-10mg |
3-Ethyl-4-methylpyridine |
529-21-5 | 10mg |
$233.00 | 2024-04-19 | ||
Alichem | A029184338-5g |
3-Ethyl-4-methylpyridine |
529-21-5 | 95% | 5g |
$400.00 | 2023-09-01 | |
Chemenu | CM171879-5g |
3-Ethyl-4-methylpyridine |
529-21-5 | 95% | 5g |
$282 | 2021-08-05 | |
eNovation Chemicals LLC | D514664-1g |
3-Ethyl-4-methylpyridine |
529-21-5 | 95% | 1g |
$560 | 2022-10-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21406-1g |
3-Ethyl-4-methylpyridine, 95% |
529-21-5 | 95% | 1g |
¥1301.00 | 2023-02-09 |
3-Ethyl-4-methylpyridine Related Literature
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A. Jackson,N. D. V. Wilson,A. J. Gaskell,J. A. Joule J. Chem. Soc. C 1969 2738
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D. W. Jones J. Chem. Soc. C 1969 1678
-
3. NotesR. P. Bell,V. G. Rivlin,William A. Waters,A. O. McDougall,L. Mester,E. Móczár,M. T. J. Abbot,John Frederick Grove,P. McCloskey,P. Arnall,M. Halmann,S. Pinchas,T. G. Bonner,J. M. Clayton,Gwyn Williams,A. K. Chatterjee,R. C. Menzies,J. R. Steel,F. N. Youdale,T. C. Waddington,J. A. K. Quartey,A. Campbell,E. N. Morgan,A. V. Few,A. R. Gilby,R. H. Ottewill,H. C. Parreira,A. Lapidot,T. R. Govindachari,B. R. Pai,V. N. Sundararajan,A. Asatoor,C. E. Dalgliesh,John Harley-Mason,A. H. Laird,Emrys R. H. Jones,Frederick G. Mann,Ng. Ph. Buu-Ho?,Denise Lavit,E. E. Aynsley,W. A. Campbell,J. W. Clark-Lewis,M. Mitsuno J. Chem. Soc. 1958 1696
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4. NotesR. P. Bell,V. G. Rivlin,William A. Waters,A. O. McDougall,L. Mester,E. Móczár,M. T. J. Abbot,John Frederick Grove,P. McCloskey,P. Arnall,M. Halmann,S. Pinchas,T. G. Bonner,J. M. Clayton,Gwyn Williams,A. K. Chatterjee,R. C. Menzies,J. R. Steel,F. N. Youdale,T. C. Waddington,J. A. K. Quartey,A. Campbell,E. N. Morgan,A. V. Few,A. R. Gilby,R. H. Ottewill,H. C. Parreira,A. Lapidot,T. R. Govindachari,B. R. Pai,V. N. Sundararajan,A. Asatoor,C. E. Dalgliesh,John Harley-Mason,A. H. Laird,Emrys R. H. Jones,Frederick G. Mann,Ng. Ph. Buu-Ho?,Denise Lavit,E. E. Aynsley,W. A. Campbell,J. W. Clark-Lewis,M. Mitsuno J. Chem. Soc. 1958 1696
-
5. NotesR. P. Bell,V. G. Rivlin,William A. Waters,A. O. McDougall,L. Mester,E. Móczár,M. T. J. Abbot,John Frederick Grove,P. McCloskey,P. Arnall,M. Halmann,S. Pinchas,T. G. Bonner,J. M. Clayton,Gwyn Williams,A. K. Chatterjee,R. C. Menzies,J. R. Steel,F. N. Youdale,T. C. Waddington,J. A. K. Quartey,A. Campbell,E. N. Morgan,A. V. Few,A. R. Gilby,R. H. Ottewill,H. C. Parreira,A. Lapidot,T. R. Govindachari,B. R. Pai,V. N. Sundararajan,A. Asatoor,C. E. Dalgliesh,John Harley-Mason,A. H. Laird,Emrys R. H. Jones,Frederick G. Mann,Ng. Ph. Buu-Ho?,Denise Lavit,E. E. Aynsley,W. A. Campbell,J. W. Clark-Lewis,M. Mitsuno J. Chem. Soc. 1958 1696
-
6. Structure and absolute stereochemistry of the sesquiterpene alcohol (–)-myliol: X-ray analysis of the p-bromobenzoateHiroshi Nozaki J. Chem. Soc. Perkin Trans. 2 1979 514
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7. 710. Chemical constitution and am?bicidal action. Part IV. Synthesis of emetine and stereoisomers of emetineM. Barash,J. M. Osbond,J. C. Wickens J. Chem. Soc. 1959 3530
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8. Transition-metal ion complexes containing perchlorate groups and pyridine or substituted pyridinesW. C. Jones,W. E. Bull J. Chem. Soc. A 1968 1849
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9. Transition-metal ion complexes containing perchlorate groups and pyridine or substituted pyridinesW. C. Jones,W. E. Bull J. Chem. Soc. A 1968 1849
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